2-Aminobenzimidazole

Description

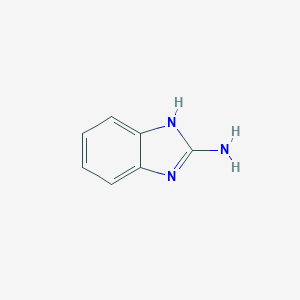

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYUFVNJZUSCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024465 | |

| Record name | 2-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plates (in water); white powder. (NTP, 1992) | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID49674502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

934-32-7 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65DE7521V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

435 °F (NTP, 1992) | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminobenzimidazole from o-phenylenediamine (B120857), a critical process in the development of numerous pharmacologically active compounds. This document provides a comprehensive overview of the most prevalent synthetic routes, complete with detailed experimental protocols, quantitative data comparison, and mechanistic visualizations to support researchers in this field.

Introduction

This compound is a pivotal heterocyclic scaffold found in a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The efficient synthesis of this core structure is, therefore, of paramount importance in medicinal chemistry and drug discovery. The most common and historically significant method for its preparation involves the cyclization of o-phenylenediamine with a cyanating agent, most notably cyanogen (B1215507) bromide. This guide will explore this primary method in detail, along with other notable synthetic strategies.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound from o-phenylenediamine. The choice of method often depends on factors such as desired yield, purity, scalability, and safety considerations. The primary methods are:

-

Reaction with Cyanogen Bromide: The most established and widely cited method.

-

Reaction with Cyanamide (B42294): An alternative that avoids the high toxicity of cyanogen bromide, though it may present its own challenges.

-

From Thiourea (B124793) Intermediate: A two-step process involving the formation of an N-(o-aminophenyl)thiourea followed by cyclodesulfurization.

This guide will focus on providing detailed protocols and comparative data for these key methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the various synthetic routes to this compound, allowing for an easy comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of this compound via Cyanogen Bromide

| Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| o-Phenylenediamine, Cyanogen Bromide | Aqueous suspension | Room Temperature | Not Specified | Good | [1] |

| o-Phenylenediamine, Cyanogen Bromide | Not Specified | Not Specified | Not Specified | Good | [2] |

Table 2: Synthesis of this compound via Cyanamide

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| o-Phenylenediamine, Cyanamide | Protonic Acid | Aqueous | 90-160 | Not Specified | 75-97 | |

| o-Phenylenediamine, Cyanamide | NaOH | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Table 3: Synthesis of this compound via Thiourea Intermediate

| Step 1: Thiourea Formation | Step 2: Cyclodesulfurization Reagent | Solvent | Temperature (°C) | Reaction Time | Overall Yield (%) | Reference |

| o-Phenylenediamine Dihydrochloride (B599025), Potassium Thiocyanate (B1210189) | Mercuric Oxide (HgO) | Ethanol | 70-75 | 15 min | 84 | [4] |

| o-Phenylenediamine, Isothiocyanate | Carbodiimide (B86325) | Not Specified | Reflux | Not Specified | Not Specified | [2] |

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic routes discussed.

Method 1: Synthesis via Cyanogen Bromide

This method is widely used due to its reliability and good yields. However, it requires strict safety precautions due to the high toxicity of cyanogen bromide.

Reaction Scheme:

Figure 1: Reaction of o-phenylenediamine with cyanogen bromide.

Experimental Procedure:

-

In a well-ventilated fume hood, prepare an aqueous suspension of o-phenylenediamine.

-

With vigorous stirring, add an equimolecular amount of cyanogen bromide portion-wise to the suspension at room temperature.

-

Continue stirring the mixture until the reaction is complete (monitoring by TLC is recommended).

-

The resulting precipitate of this compound hydrobromide is collected by filtration.

-

To obtain the free base, the hydrobromide salt is dissolved in water and neutralized with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until the pH is alkaline.

-

The precipitated this compound is then collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[1]

Safety Precautions for Handling Cyanogen Bromide:

Cyanogen bromide is a highly toxic and corrosive substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[3][5][6] Avoid inhalation, ingestion, and skin contact.[3][5][6] In case of exposure, seek immediate medical attention.[3] Cyanogen bromide can release highly toxic hydrogen cyanide gas upon contact with acids or moisture.[5][6] Therefore, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Method 2: Synthesis via Cyanamide

This method provides a safer alternative to the use of cyanogen bromide.

Reaction Scheme:

Figure 2: Reaction of o-phenylenediamine with cyanamide.

Experimental Procedure:

-

In a reaction vessel, combine o-phenylenediamine and cyanamide in a suitable solvent (e.g., aqueous medium).

-

Add a catalytic amount of a protonic acid.

-

Heat the reaction mixture to a temperature between 90-160 °C.

-

After the reaction is complete, cool the mixture and treat it with a strong base to precipitate the product.

-

Collect the this compound by filtration, wash with water, and dry.

Method 3: Synthesis via Thiourea Intermediate and Cyclodesulfurization

This two-step method involves the initial formation of a thiourea derivative, followed by a ring-closing reaction.

Workflow:

Figure 3: Workflow for the synthesis of this compound via a thiourea intermediate.

Experimental Protocol:

Step 1: Preparation of N-(o-aminophenyl)thiourea [4]

-

A mixture of o-phenylenediamine dihydrochloride and potassium thiocyanate in water is refluxed for approximately one hour.

-

The mixture is then cooled, and the resulting solid is collected by filtration.

-

The filtrate is neutralized with a 25% NaOH solution to a pH of 7.

-

The precipitated N-(o-aminophenyl)thiourea is collected by filtration and can be recrystallized from ethanol.[4]

Step 2: Cyclodesulfurization to this compound [4]

-

To a suspension of mercuric oxide (HgO) in absolute ethanol, add the N-(o-aminophenyl)thiourea prepared in Step 1 over a period of 5 minutes.

-

The mixture is stirred and heated at 70-75 °C for 15 minutes.

-

Additional portions of HgO may be added to drive the reaction to completion.

-

The hot reaction mixture is filtered under vacuum to remove the mercury sulfide (B99878) precipitate.

-

The filtrate is evaporated to dryness to yield this compound as a crystalline solid.[4] The reported yield for this specific protocol is 84%.[4]

Reaction Mechanism

The formation of this compound from o-phenylenediamine and cyanogen bromide proceeds through a well-established mechanistic pathway.

Figure 4: Proposed reaction mechanism for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, leading to the displacement of the bromide ion and the formation of an N-(2-aminophenyl)cyanamide intermediate. This intermediate can then tautomerize to a more reactive carbodiimide form. Subsequent intramolecular nucleophilic attack by the second amino group onto the carbodiimide carbon results in the formation of the five-membered imidazole (B134444) ring, which, after proton transfer, yields the final this compound product.

Conclusion

The synthesis of this compound from o-phenylenediamine is a fundamental transformation in organic and medicinal chemistry. While the reaction with cyanogen bromide remains a prevalent method, offering good yields, the associated safety concerns necessitate careful handling and consideration of alternative reagents like cyanamide. The two-step synthesis via a thiourea intermediate also provides a viable, albeit longer, route. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available safety infrastructure. This guide provides the necessary technical details to aid researchers in making informed decisions and executing these syntheses safely and efficiently.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. US3455948A - this compound and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]

- 5. in.nau.edu [in.nau.edu]

- 6. research.uga.edu [research.uga.edu]

The Diverse Biological Landscape of 2-Aminobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential in drug discovery and development.

Synthesis of the this compound Core

The foundational this compound structure is typically synthesized through the cyclization of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[1] This versatile starting material can then be further modified at various positions to generate a diverse library of derivatives. Common synthetic strategies involve N-alkylation, N-arylation, and acylation of the amino group, as well as substitution on the benzene (B151609) ring, to modulate the physicochemical properties and biological activity of the resulting compounds.[2]

A Spectrum of Biological Activities

This compound derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] Their diverse biological activities stem from their ability to interact with various enzymes, receptors, and signaling pathways.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[1][4] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[1][4][5]

One of the key mechanisms underlying their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell growth and survival.[5][6] For instance, certain derivatives have been identified as potent inhibitors of Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.[6][7]

Below is a summary of the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 105j | 3-chloro-4-fluorophenyl urea | HepG-2 (Liver) | 7.5 | [1][8] |

| 83a | 3,4-dichloro | HepG-2, MDA-MB-231, MCF-7, RMS, C-26 | Not specified | [1] |

| 83b | 5-bromo-2-hydroxy | HepG-2, MDA-MB-231, MCF-7, RMS, C-26 | Not specified | [1] |

| 28 | 5-nitro-1H-benzimidazole derivative | HepG-2, HCT-116, MCF-7 | Not specified | [8] |

| 11 | Naphthalene substituted | Various | 0.078 - 0.625 | [4] |

| 13 | Naphthalene substituted | Various | 0.078 - 0.625 | [4] |

| 13 (Sever et al.) | 2-aminobenzothiazole derivative | HCT116, A549, A375 | 6.43, 9.62, 8.07 | [9] |

| 23 (Reddy et al.) | 2-aminobenzothiazole derivative | HT-29, PC-3, A549, U87MG | Not specified (VEGFR-2 IC50 = 97 nM) | [9] |

| 24 (Altintop group) | 1,3,4-oxadiazole moiety | C6 (rat glioma), A549 | 4.63, 39.33 | [9] |

| 4g | 2-(aminomethyl)benzimidazole derivative | T47D (Breast) | Higher than gefitinib | [5][10] |

| 2g | 2-(aminomethyl)benzimidazole derivative | T47D (Breast) | Higher than gefitinib | [5][10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: Inhibition of VEGFR-2 by this compound Derivatives

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Antiviral Activity

The structural resemblance of the this compound core to purine (B94841) nucleosides makes it an attractive scaffold for the development of antiviral agents.[11][12] Derivatives have shown activity against a range of viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), and various herpes viruses.[11] The mechanism of antiviral action can vary, from inhibiting viral enzymes like polymerases and proteases to interfering with viral entry and replication processes.[11]

| Compound ID | Virus | Activity | Reference |

| 24 | Yellow Fever Virus | EC50 = 0.5 µM | [13] |

| Various | HCV, HBV, HIV, HSV, etc. | Active | [11] |

Experimental Workflow: Antiviral Screening

Caption: General workflow for in vitro antiviral screening.

Antifungal and Antibacterial Activity

This compound derivatives have also emerged as promising antimicrobial agents.[14][15][16] They exhibit activity against a variety of pathogenic fungi and bacteria, including resistant strains.[15][16] The proposed mechanisms of action include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 5 | Aspergillus fumigatus | More potent than Clotrimazole | [14] |

| Bisbenzimidazoles | Various fungal strains | 0.975 - 15.6 | [16] |

| Various | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, this compound derivatives have been investigated for a range of other biological activities, including:

-

Antimalarial Activity: Certain derivatives have shown high potency against Plasmodium falciparum, including drug-resistant strains.[17] One derivative, with a 4,5-dimethyl substituted phenol, displayed an IC50 value of 6.4 nM.[17]

-

Histamine H3-Receptor Antagonism: Some derivatives have been identified as potent H3-receptor antagonists, suggesting potential applications in neurological and inflammatory disorders.[18]

-

Anti-inflammatory and Analgesic Properties: Various derivatives have exhibited anti-inflammatory and analgesic effects.[19]

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising area for further research and development. Future efforts in this field will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to advance them from preclinical studies to clinical applications.

References

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nmsreview.org [nmsreview.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel this compound-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Arylbenzimidazoles as antiviral and antiproliferative agents--Part 2. | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological activity, QSAR and QSPR study of this compound derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Syntheses and pharmacological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 2-Aminobenzimidazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Aminobenzimidazole, a crucial heterocyclic scaffold in medicinal chemistry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.12 | m | 2H | H-5, H-6 |

| ~6.86 | m | 2H | H-4, H-7 |

| ~6.26 | br s | 2H | -NH₂ |

| Not reported | br s | 1H | -NH- (imidazole) |

¹³C NMR (100 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-2 |

| ~138.0 | C-8, C-9 |

| ~120.0 | C-5, C-6 |

| ~112.0 | C-4, C-7 |

Note: Specific chemical shifts for the aromatic carbons in ¹³C NMR can vary. The assignments are based on typical values for benzimidazole (B57391) derivatives.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3457, 3370 | Strong | N-H stretch (asymm. & symm. of -NH₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| 1618, 1536 | Strong | -NH₂ scissoring (bending) |

| ~1462 | Medium | Aromatic C=C ring stretch |

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~18 | [M - HCN - H]⁺ |

| 78 | ~9 | [C₆H₄N]⁺ |

Note: The molecular ion is expected to be the base peak. Fragmentation patterns for heterocyclic compounds can be complex.[6][7][8][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

400 MHz NMR spectrometer

-

Pipettes and vials

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (solid)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for pellets

Protocol:

-

Sample Preparation (KBr Pellet Method): [13][14][15][16]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum from approximately 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer with an Electron Ionization (EI) source

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions.

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solid samples or direct infusion for solutions.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Elucidation Logic

This diagram illustrates how data from different spectroscopic techniques contribute to the final structural determination of this compound.

Caption: Logical flow from spectroscopic data to structure confirmation.

References

- 1. This compound(934-32-7) 1H NMR [m.chemicalbook.com]

- 2. This compound(934-32-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound(934-32-7) IR Spectrum [m.chemicalbook.com]

- 6. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. journalijdr.com [journalijdr.com]

- 9. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. books.rsc.org [books.rsc.org]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. jascoinc.com [jascoinc.com]

Solubility and stability of 2-Aminobenzimidazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminobenzimidazole, a crucial heterocyclic aromatic compound utilized in various life science research and drug development endeavors. Understanding these fundamental physicochemical properties is paramount for its effective application, from early-stage discovery to formulation development.

Solubility Profile of this compound

The solubility of this compound is a critical parameter influencing its bioavailability and formulation design. The compound exhibits varied solubility across different solvent systems.

Qualitative Solubility

Initial screenings have demonstrated that this compound is soluble in a range of organic solvents. This includes chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[1]. Conversely, it is characterized as being only slightly soluble in water[2][3][4][5].

Quantitative Solubility Data

Quantitative analysis provides more precise insights into the dissolution behavior of this compound. The available data is summarized in the table below. It is important to note that solubility can be significantly influenced by factors such as temperature, the presence of co-solvents, and the specific solid-state form of the compound. For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial[1].

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent/System | Temperature | Solubility | Reference |

| Water | Not Specified | < 1 g/L (slightly soluble) | [2][3][4] |

| DMSO | Not Specified | 100 mg/mL (751.03 mM) (ultrasonication needed) | [6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL (37.55 mM) | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL (37.55 mM) | [6] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 5 mg/mL (37.55 mM) | [6] |

Note: SBE-β-CD refers to Sulfobutylether-β-cyclodextrin.

Stability Profile of this compound

The chemical stability of this compound is a key determinant of its shelf-life, storage conditions, and degradation pathways.

General Stability

Under ordinary conditions, this compound is considered to be a stable compound[7]. However, like many organic molecules, it can be susceptible to degradation under specific stress conditions. It is advised to protect the compound from direct light and store it in a cool, dry, and well-ventilated place in a tightly closed container[5]. Stock solutions can typically be stored at -80°C for up to six months or at -20°C for one month, protected from light[6].

Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the degradation pathways. The primary degradation product of the fungicide carbendazim, for which this compound is a known metabolite, is this compound itself. This can be further transformed into 2-hydroxybenzimidazole (B11371) through hydrolysis of the carbamate (B1207046) group[8].

Stress testing of this compound should be conducted to evaluate its susceptibility to:

-

Hydrolysis: across a wide range of pH values.

-

Oxidation: using agents such as hydrogen peroxide.

-

Photolysis: exposure to light.

-

Thermal stress: at elevated temperatures.

These studies are crucial for developing stability-indicating analytical methods[8][9].

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining thermodynamic solubility[10][11].

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the suspension to separate the solid phase from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the dilution factor.

References

- 1. This compound | CAS:934-32-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound CAS#: 934-32-7 [m.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemicalland21.com [chemicalland21.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Tautomerism in 2-Aminobenzimidazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 2-aminobenzimidazole holds a significant position due to its versatile pharmacological properties, including antimicrobial, antiviral, and anticancer activities. A critical, yet often complex, aspect of the chemistry of this compound and its derivatives is the phenomenon of tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium between different tautomeric forms can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, acidity/basicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile.[1] A thorough understanding and characterization of the tautomeric landscape of this compound derivatives are therefore paramount for rational drug design and development.[1]

This technical guide provides a comprehensive overview of tautomerism in this compound and its derivatives, focusing on the core principles, quantitative analysis, experimental protocols for characterization, and the implications for drug discovery.

Tautomeric Forms of this compound

This compound primarily exhibits two types of tautomerism: annular tautomerism and amino-imino tautomerism.

1. Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. This results in two chemically equivalent structures for the parent this compound, but can lead to distinct and non-equivalent tautomers in asymmetrically substituted derivatives.[2]

2. Amino-Imino Tautomerism: This is a prototropic tautomerism involving the migration of a proton from the exocyclic amino group to the endocyclic nitrogen atom (N1 or N3), resulting in an imino form. The equilibrium between the aromatic amino form and the non-aromatic imino form is a key consideration.

The interplay of these two forms of tautomerism results in three principal tautomeric forms for this compound:

-

Amino Tautomer (1H-benzo[d]imidazol-2-amine): This is generally considered the most stable and predominant form in solution.

-

Imino Tautomer (1,3-dihydro-2H-benzo[d]imidazol-2-imine): This non-aromatic tautomer is typically less stable.

-

Annular Tautomer: For the parent compound, the two annular tautomers are identical. For substituted derivatives, the position of the substituent on the benzene (B151609) ring determines the existence of distinct annular tautomers.

The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.

KT = [Tautomer 2] / [Tautomer 1]

ΔG = -RT ln(KT)

While a comprehensive experimental dataset for a wide range of this compound derivatives is not consolidated in a single source, computational studies provide valuable insights into the relative stabilities of the tautomers. The following table presents theoretical data for the parent benzimidazole to illustrate the energy differences between tautomers.

Table 1: Calculated Relative Energies of Benzimidazole Tautomers [3]

| Tautomer | Structure | ΔE (kJ mol-1) | ΔG (298.15 K) (kJ mol-1) |

| 1H-Benzimidazole | 1H-tautomer | 0.0 | 0.0 |

| 4H-Benzimidazole | 4H-tautomer | 123.3 | 123.0 |

| 6H-Benzimidazole | 6H-tautomer | 131.5 | 131.2 |

Note: Data is for the parent benzimidazole ring system. The presence of the amino group at the 2-position will influence these values.

Experimental Protocols for Tautomer Analysis

The elucidation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.[4]

Protocol for Quantitative NMR Analysis of this compound Tautomerism:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is crucial as it can significantly influence the tautomeric equilibrium.[5]

-

For quantitative analysis, the use of an internal standard with a known concentration is recommended.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C NMR spectra at a constant, precisely controlled temperature.

-

For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete magnetization recovery, which is critical for accurate integration.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient relaxation delay.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to each tautomer. In many cases, at room temperature, the proton exchange between the nitrogen atoms is fast on the NMR timescale, resulting in a single set of averaged signals.[2]

-

To resolve the signals of individual tautomers, variable temperature (VT) NMR studies are often necessary. Lowering the temperature can slow down the interconversion rate, leading to the appearance of separate signals for each tautomer.[6]

-

Integrate the signals corresponding to non-exchangeable protons of each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

The equilibrium constant (KT) can be calculated from the ratio of the integrated signal intensities.

-

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be a valuable complementary technique for studying tautomeric equilibria, particularly when the tautomers exhibit distinct absorption spectra due to differences in their conjugated systems.[7]

Protocol for UV-Vis Spectrophotometric Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Prepare a series of solutions with varying pH by using appropriate buffer solutions to investigate the effect of protonation/deprotonation on the tautomeric equilibrium.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectra of the solutions across a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Record spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to each tautomer. These are often assigned based on π → π* and n → π* transitions.

-

The relative concentrations of the tautomers can be determined by applying the Beer-Lambert law, provided the molar absorptivities (ε) of each tautomer at their respective λmax are known or can be estimated.

-

The tautomeric equilibrium constant (KT) can be calculated from the ratio of the absorbances at the λmax of the respective tautomers, after correcting for their molar absorptivities.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and complementing experimental data.[8]

Computational Workflow for Tautomer Analysis:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of the this compound derivative.

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[9]

-

-

Energy Calculation:

-

Solvation Effects:

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) to recalculate the energies of the tautomers in the desired solvent.[8]

-

-

Spectra Simulation:

-

Simulate the NMR (chemical shifts) and UV-Vis (excitation energies and oscillator strengths) spectra for each tautomer to aid in the assignment and interpretation of experimental data.

-

Signaling Pathways and Experimental Workflows

The tautomeric state of this compound derivatives can be critical for their biological activity, influencing their ability to interact with specific biological targets.

Inhibition of TRPC4 and TRPC5 Channels

Certain this compound derivatives have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. These channels are non-selective cation channels involved in various physiological processes, and their dysregulation has been implicated in several diseases.[12][13] The inhibition of these channels by this compound derivatives represents a potential therapeutic strategy.

Modulation of NOD1 Signaling Pathway

This compound derivatives have also been discovered as selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans, leading to the activation of the NF-κB signaling pathway.[14][15] Inhibition of NOD1 is a promising approach for the treatment of inflammatory diseases.

General Synthetic Workflow

A common and versatile method for the synthesis of 2-aminobenzimidazoles involves the cyclocondensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[16] Derivatives can then be prepared through various modifications.

Conclusion

Tautomerism is a fundamental concept in the study of this compound and its derivatives, with profound implications for their chemical behavior and biological function. The dynamic equilibrium between amino-imino and annular tautomers dictates the physicochemical properties that are critical for drug-target interactions and pharmacokinetic profiles. A comprehensive characterization of the tautomeric landscape, through a combination of advanced spectroscopic techniques like NMR and UV-Vis, and supported by computational modeling, is essential for the rational design and development of novel therapeutics based on this versatile scaffold. The methodologies and insights presented in this guide provide a robust framework for researchers and scientists to navigate the complexities of tautomerism in this important class of heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102863390A - Synthetic method of benzimidazole derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification and optimization of this compound derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. cris.iucc.ac.il [cris.iucc.ac.il]

- 15. Discovery and characterization of this compound derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Versatile Scaffold: A Deep Dive into 2-Aminobenzimidazole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to engage in a multitude of biological interactions. This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.

Synthesis of the this compound Core

The synthesis of this compound derivatives is adaptable, with numerous methods developed to access this key scaffold. A prevalent and efficient strategy involves the copper-catalyzed domino reaction of o-haloanilines and carbodiimides.[1][2] This approach offers good to excellent yields and tolerates a variety of substituents on both starting materials. Another effective one-pot method utilizes the reaction of o-phenylenediamine (B120857) and trichloroacetonitrile (B146778) catalyzed by copper (II) acetate (B1210297).

Key Synthetic Approaches:

-

Copper-Catalyzed Cyclization: Reaction of o-haloanilines with carbodiimides in the presence of a copper(I) catalyst and a base like tert-butoxide.[1][2]

-

From o-Phenylenediamine: One-pot synthesis from o-phenylenediamine and trichloroacetonitrile using a copper(II) acetate catalyst.

-

Cyclization with Cyanamides: Reaction of o-phenylenediamines with cyanamides, which can be readily prepared.

-

From Isoselenocyanates: An efficient one-pot procedure involving the reaction of isoselenocyanates with substituted diamines.

dot

Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiparasitic, antiviral, and neuroprotective effects. Their versatility stems from the ability to interact with various biological targets, often by acting as kinase inhibitors.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology. These compounds have been shown to inhibit several kinases crucial for cancer progression.

-

Aurora Kinase Inhibition: 2-Aminobenzimidazoles can serve as bioisosteres of biaryl urea (B33335) residues found in potent Aurora kinase inhibitors like SNS-314.[3] This class of compounds often exhibits improved aqueous solubility while maintaining comparable in vitro potency.[3]

-

VEGFR-2 Signaling Inhibition: Certain derivatives, such as Jzu 17, have been found to suppress angiogenesis by targeting the VEGF-A-VEGFR-2 signaling pathway.[4] They inhibit the phosphorylation of VEGFR-2 and its downstream signaling molecules, thereby preventing endothelial cell proliferation, migration, and tube formation.[4]

-

p38α MAP Kinase Inhibition: Potent and highly selective p38α inhibitors have been developed from the this compound scaffold.[5][6] These compounds act as ATP-competitive inhibitors and have shown efficacy in in vivo models of inflammatory diseases like collagen-induced arthritis.[5][6]

-

Protein Kinase CK1δ Inhibition: Derivatives bearing a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group have shown potent inhibitory activity against protein kinase CK1δ, with some compounds reaching nanomolar potency.[1]

dot

| Target | Compound Type | Activity (IC50) | Reference |

| Aurora Kinase A | This compound derivative | Comparable to SNS-314 | [3] |

| Protein Kinase CK1δ | 2-amido-benzimidazole with 5-cyano substituent | 98.6 nM | [1] |

| p38α MAP Kinase | C-6 substituted this compound | Low-nanomolar range | [5][6] |

| VEGFR-2 | Jzu 17 | Inhibition of phosphorylation | [4] |

Antiparasitic Activity

The this compound scaffold has proven to be a valuable starting point for the development of novel antiparasitic agents.

-

Antimalarial: A series of 2-aminobenzimidazoles featuring a phenol (B47542) moiety have demonstrated high potency against Plasmodium falciparum, including strains resistant to current therapies. The most potent compounds in this series exhibited IC50 values in the low nanomolar range and showed low cytotoxicity against human cells.

-

Antileishmanial: Starting from a high-throughput screening hit, optimization of the this compound scaffold led to compounds with sub-micromolar activity against Leishmania infantum.[7] While in vivo efficacy remains a challenge, these compounds show promise for further development.[7]

-

Antitrypanosomal: The same this compound scaffold has also been explored for activity against Trypanosoma cruzi and Trypanosoma brucei, suggesting broad-spectrum antiparasitic potential.[7]

| Parasite | Compound Type | Activity (IC50) | Reference |

| Plasmodium falciparum (3D7) | This compound with 4,5-dimethyl phenol | 6.4 ± 0.5 nM | |

| Leishmania infantum | Optimized this compound derivative | 0.5 µM | [7] |

| Trypanosoma cruzi | This compound scaffold | Broad-spectrum activity noted | [7] |

Antiviral Activity

Derivatives of this compound have been evaluated for their antiviral properties against a range of RNA and DNA viruses. Certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.[8] Moderate activity has also been observed against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2).[8]

| Virus | Compound Type | Activity (EC50) | Reference |

| Respiratory Syncytial Virus (RSV) | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | As low as 20 nM | [8] |

| Bovine Viral Diarrhoea Virus (BVDV) | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Moderate activity | [8] |

| Yellow Fever Virus (YFV) | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Moderate activity | [8] |

| Coxsackie Virus B2 (CVB2) | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Moderate activity | [8] |

Neurodegenerative Diseases

The this compound scaffold is being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Some derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. Molecular docking studies suggest that these compounds can bind effectively to the active site of AChE.

| Target | Compound Type | Activity | Reference |

| Acetylcholinesterase (AChE) | This compound derivatives | Potent inhibitory activity (e.g., 91.86% inhibition) |

Experimental Protocols

dot

Synthesis: Copper-Catalyzed Synthesis of 2-Aminobenzimidazoles

Materials:

-

o-Haloaniline (1.0 mmol)

-

Carbodiimide (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium tert-butoxide (t-BuOK) (2.0 mmol)

-

Anhydrous toluene (B28343) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the o-haloaniline, carbodiimide, CuI, and t-BuOK.

-

Add anhydrous toluene to the reaction mixture.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Cell Viability: MTT Assay

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Angiogenesis: Western Blot for VEGFR-2 Phosphorylation

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture reagents

-

VEGF-A

-

Test compounds (this compound derivatives)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture HUVECs to near confluency and serum-starve for 4-6 hours.

-

Pre-treat the cells with the test compounds or vehicle for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, have led to the discovery of potent lead compounds for various diseases. The ongoing exploration of structure-activity relationships and the application of advanced biological screening methods will undoubtedly lead to the development of novel this compound-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A protocol to 2-aminobenzimidazoles via copper-catalyzed cascade addition and cyclization of o-haloanilines and carbodiimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 7. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of the 2-Aminobenzimidazole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound core, detailing its diverse biological effects, mechanisms of action, and the experimental methodologies used for its evaluation.

Diverse Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1] This broad activity stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target specificity.

Key Pharmacological Targets and Mechanisms of Action

The pharmacological versatility of the this compound scaffold is underscored by its interaction with a multitude of biological targets. Notably, these include a variety of protein kinases, pattern recognition receptors, and ion channels.

Protein Kinase Inhibition

The this compound core has proven to be a fertile ground for the discovery of potent protein kinase inhibitors, crucial in the field of oncology and inflammation.

-

Aurora Kinases: this compound derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Inhibition of these kinases disrupts cell division, leading to apoptosis in cancer cells.

-

p38α Mitogen-Activated Protein (MAP) Kinase: This scaffold has been successfully employed to develop highly selective inhibitors of p38α MAP kinase, a key mediator of inflammatory responses.[3][4] These inhibitors show promise in the treatment of inflammatory diseases.

-

Casein Kinase 1 Delta (CK1δ): Certain this compound derivatives exhibit inhibitory activity against CK1δ, a kinase implicated in the regulation of circadian rhythms, cell cycle, and Wnt signaling.[5] Dysregulation of CK1δ has been linked to cancer and neurodegenerative diseases.

-

Inducible T-cell Kinase (ITK): As antagonists of ITK, a key kinase in T-cell signaling, this compound-based compounds present opportunities for the development of novel immunomodulatory and anti-inflammatory agents.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting the VEGFR-2 signaling pathway, specific this compound derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis.

Modulation of Innate Immunity

-

NOD1 Signaling Pathway: this compound compounds have been identified as selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor involved in the innate immune response to bacterial pathogens.[7] These inhibitors offer a novel approach to modulating inflammatory responses in infectious and inflammatory diseases.

Ion Channel Inhibition

-

TRPC4 and TRPC5 Channels: A novel class of this compound-based small molecules has been characterized as potent and selective inhibitors of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[8] These non-selective cation channels are implicated in a variety of physiological processes, and their inhibition presents a therapeutic strategy for neurological and renal disorders.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of representative this compound derivatives against various biological targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | Cell Line | Activity (IC50) | Reference |

| 2-Amidobenzimidazoles | CK1δ | - | 98.6 nM - 6.27 µM | [5] |

| 2-Aminobenzimidazoles | Aurora Kinases | Various | Comparable to SNS-314 | [2] |

| 2-Aminobenzimidazoles | p38α MAP Kinase | Macrophages | Low-nanomolar | [3][4] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| This compound Adjuvants | Klebsiella pneumoniae | 2 µg/mL (with clarithromycin) | [9][10] |

| This compound Adjuvants | Acinetobacter baumannii | 2 µg/mL (with clarithromycin) | [9][10] |

| Benzimidazole-Pyrazole Hybrids | Bacillus subtilis | 3.125 µg/mL | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the pharmacological properties of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96- or 384-well white opaque assay plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the assay plate wells. Control wells should contain DMSO only.

-

Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Reagents and Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-